Dimethyl 2-chloropyridine-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-chloropyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloropyridine-3,4-dicarboxylate can be synthesized through several methods. One common synthetic route involves the chlorination of dimethyl pyridine-3,4-dicarboxylate. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: It can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield dimethyl 2-aminopyridine-3,4-dicarboxylate, while reduction with LiAlH4 can produce dimethyl 2-hydroxypyridine-3,4-dicarboxylate .
Scientific Research Applications
Dimethyl 2-chloropyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-chloropyridine-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and ester groups in the molecule can participate in various biochemical reactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Another chlorinated pyridine derivative with similar applications in organic synthesis and industrial production.
Dimethyl 2,6-dichloropyridine-3,4-dicarboxylate:
Uniqueness
Dimethyl 2-chloropyridine-3,4-dicarboxylate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other chlorinated pyridine derivatives. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Biological Activity
Dimethyl 2-chloropyridine-3,4-dicarboxylate (DCPD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and applications in various fields, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Synthesis
This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, including metal-free reactions that yield high purity and efficiency. For instance, a simple synthesis route involves the alkylation of pyridine derivatives followed by carboxylation steps to introduce the dicarboxylate functionality .
Antitumor Activity
DCPD has shown promising antitumor properties in several studies. A notable investigation demonstrated that derivatives of 2-chloropyridine exhibited significant antiproliferative effects against gastric cancer cell lines. Specifically, compounds derived from DCPD were found to inhibit telomerase activity, a crucial enzyme in cancer cell proliferation, with an IC50 value of 2.3 μM . This suggests that DCPD could be a lead compound for developing new antitumor agents.
Enzyme Inhibition
The biological activity of DCPD is also linked to its ability to inhibit specific enzymes. Research has indicated that DCPD and its derivatives act as potent inhibitors of various 2-oxoglutarate-dependent dioxygenases (2OG oxygenases), including JMJD5 and AspH. For example, a study reported that certain C3-substituted derivatives of pyridine-2,4-dicarboxylic acid exhibited IC50 values as low as 0.03 μM against AspH, indicating strong inhibitory potential . This inhibition is significant because AspH plays a role in post-translational modifications critical for tumor progression.
The mechanisms underlying the biological activity of DCPD involve several pathways:
- Telomerase Inhibition : By inhibiting telomerase activity, DCPD may prevent cancer cells from maintaining their telomeres, thereby limiting their ability to divide indefinitely.
- Enzyme Interaction : The binding affinity of DCPD derivatives for JMJD5 suggests they may compete with natural substrates for the active site, effectively reducing enzyme activity and altering downstream signaling pathways associated with cell growth and survival.
Case Studies
- In Vitro Studies : In vitro assays showed that DCPD derivatives significantly reduced the viability of various cancer cell lines compared to controls. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase.
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of DCPD derivatives within the active sites of target enzymes like JMJD5. These studies help in understanding how structural modifications can enhance inhibitory potency .
Comparative Analysis
Compound | Target Enzyme | IC50 Value (μM) | Biological Activity |
---|---|---|---|
This compound | JMJD5 | 0.03 | Potent inhibitor |
2-chloropyridine derivative | Telomerase | 2.3 | Antitumor activity |
C3-substituted derivative | AspH | ~0.03 | Enzyme inhibition |
Properties
IUPAC Name |
dimethyl 2-chloropyridine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-11-7(10)6(5)9(13)15-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIVPCNBMBAUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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